

Assessing the impact of CYP2C9 genetic variants on Lesinurad metabolism and efficacy

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Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B10764080*

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Genetic Variants in CYP2C9 Impact Lesinurad Exposure, Efficacy Data Limited

Individuals with certain genetic variations in the cytochrome P450 2C9 (CYP2C9) enzyme, known as poor metabolizers, exhibit significantly higher levels of the gout medication **Lesinurad** in their blood. While this increased exposure is well-documented, specific data directly comparing the drug's effectiveness in lowering uric acid across different CYP2C9 genotypes remains limited in publicly available literature.

Lesinurad, a selective uric acid reabsorption inhibitor, is primarily metabolized by the CYP2C9 enzyme.[1][2] Genetic polymorphisms in the CYP2C9 gene can lead to reduced enzyme activity, categorizing individuals as normal metabolizers (NMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). A cross-study pharmacogenomic analysis revealed that at a 400 mg dose, **Lesinurad** exposure was approximately 1.8-fold higher in CYP2C9 poor metabolizers (carrying 2/2 or 3/3 genotypes) compared to extensive (normal) metabolizers (1/1 genotype).[3][4] This increased exposure has led the U.S. Food and Drug Administration (FDA) to recommend caution when prescribing **Lesinurad** to patients who are known CYP2C9 poor metabolizers or are taking moderate CYP2C9 inhibitors.[3][5]

Despite the established impact on metabolism, a detailed breakdown of **Lesinurad**'s efficacy, specifically the reduction in serum uric acid (sUA), stratified by CYP2C9 genotype from the pivotal Phase III clinical trials (CLEAR 1, CLEAR 2, and CRYSTAL) is not readily available in published studies. These trials were fundamental to the drug's approval and demonstrated its

overall efficacy when added to a xanthine oxidase inhibitor like allopurinol.[6][7] Subgroup analyses were conducted in these trials, but the specific outcomes based on CYP2C9 genetic variations have not been detailed in the primary publications.[8]

Impact of CYP2C9 Variants on Lesinurad Pharmacokinetics

A summary of the pharmacokinetic parameters of **Lesinurad** in relation to CYP2C9 metabolizer status is presented below.

CYP2C9 Metabolizer Status	Genotype Examples	Approximate Fold-Increase in Lesinurad Exposure Compared to Normal Metabolizers
Normal Metabolizer (NM)	1/1	1.0
Intermediate Metabolizer (IM)	1/2, 1/3	Data not specified in available resources
Poor Metabolizer (PM)	2/2, 3/3	~1.8

Experimental Protocols

Pharmacogenomic Analysis Methodology

While specific, detailed protocols for the pharmacogenomic substudies of the pivotal **Lesinurad** trials are not fully public, the FDA's Clinical Pharmacology review provides some insight into the methodology.

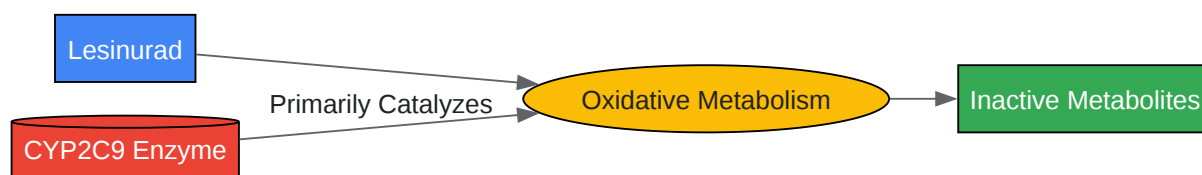
- **Genotyping:** Patients enrolled in the clinical trials provided blood samples for DNA extraction. Genotyping for CYP2C9 variants, including at least the *2 and *3 alleles, was performed to categorize patients into different metabolizer groups (NM, IM, PM).
- **Pharmacokinetic Sampling:** Blood samples were collected from study participants at various time points after **Lesinurad** administration to determine pharmacokinetic parameters such

as AUC (Area Under the Curve, representing total drug exposure) and Cmax (maximum plasma concentration).

- **Data Analysis:** A cross-study pharmacogenomic analysis was conducted to assess the association between the identified CYP2C9 polymorphisms and the measured **Lesinurad** exposure levels.

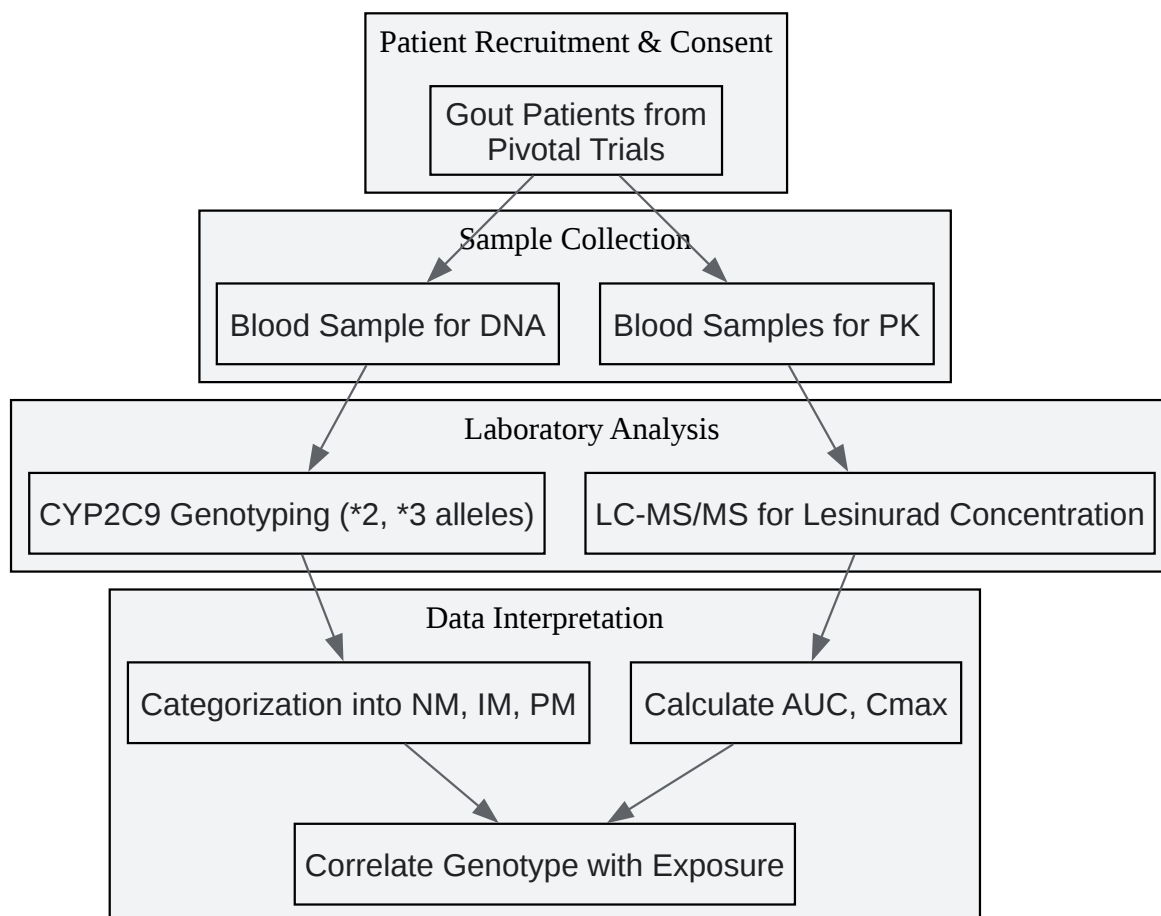
Visualizing the Impact of CYP2C9 on Lesinurad

The following diagrams illustrate the metabolic pathway of **Lesinurad**, the experimental workflow for assessing its metabolism, and the relationship between CYP2C9 variants and **Lesinurad** exposure.



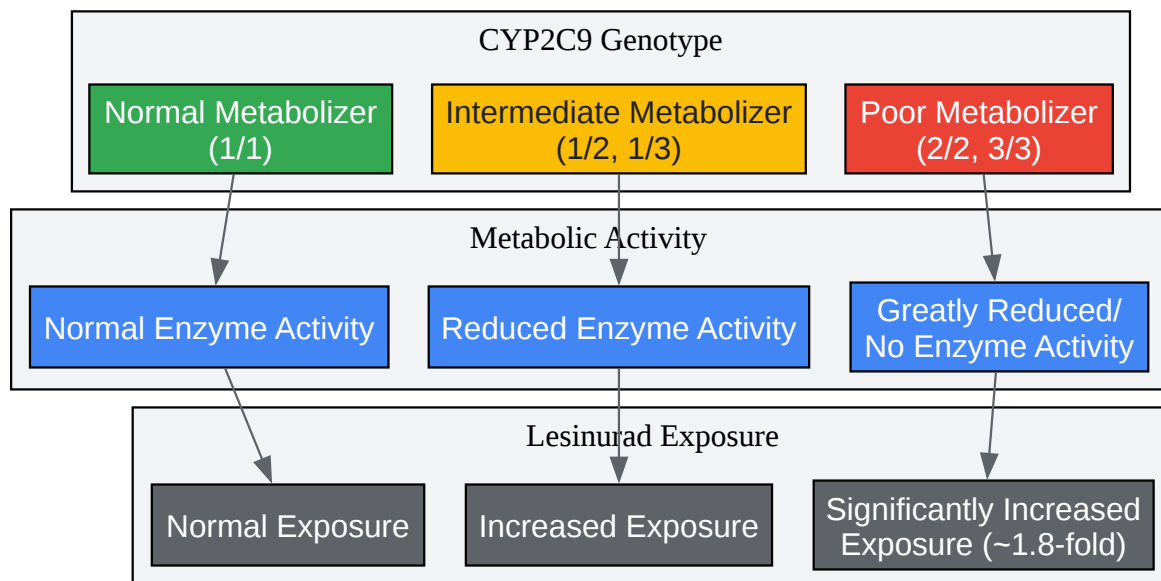
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Lesinurad Metabolic Pathway



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Pharmacogenomic Analysis Workflow



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CYP2C9 Genotype and **Lesinurad** Exposure

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